1-(3-Bromopyridin-2-yl)ethanamine
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Overview
Description
1-(3-Bromopyridin-2-yl)ethanamine is an organic compound with the molecular formula C7H9BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound The compound is characterized by the presence of a bromine atom at the third position of the pyridine ring and an ethanamine group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Bromopyridin-2-yl)ethanamine can be synthesized through several methods. One common approach involves the bromination of 2-ethylpyridine followed by amination. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile. The brominated product is then subjected to nucleophilic substitution with ammonia or an amine to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and amination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions further enhances the efficiency of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopyridin-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thiols, amines, alkoxides.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-(3-Bromopyridin-2-yl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Bromopyridin-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the bromine atom and the ethanamine group allows for specific interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
1-(3-Bromopyridin-2-yl)ethanamine can be compared with other similar compounds such as:
1-(6-Bromopyridin-2-yl)ethanamine: Similar structure but with the bromine atom at the sixth position.
1-(3-Chloropyridin-2-yl)ethanamine: Chlorine atom instead of bromine.
1-(3-Fluoropyridin-2-yl)ethanamine: Fluorine atom instead of bromine.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interactions with other molecules .
Biological Activity
1-(3-Bromopyridin-2-yl)ethanamine, also known as (S)-1-(3-bromopyridin-2-yl)ethanamine hydrochloride, is a chiral amine compound notable for its diverse biological activities. This article explores its biological effects, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a brominated pyridine ring at the 3-position and an ethylamine side chain. The presence of the bromine atom and the amine group contributes to its unique reactivity and biological properties. Its structural formula can be represented as follows:
The compound's reactivity is attributed to:
- Amine Group : Participates in nucleophilic substitution reactions.
- Bromine Atom : Can undergo electrophilic aromatic substitution.
Biological Activity
This compound exhibits significant biological activity primarily through its interaction with various receptors and enzymes. Key activities include:
- Neurotransmitter Modulation : Similar compounds have shown potential as modulators of neurotransmitter systems, suggesting that this compound may influence neurotransmission pathways.
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases.
Interaction Studies
Research has employed various techniques to study the binding affinity of this compound to specific receptors:
- Surface Plasmon Resonance (SPR) : Used to measure real-time interactions between the compound and target proteins.
- Isothermal Titration Calorimetry (ITC) : Helps determine the thermodynamics of binding interactions.
- Molecular Docking Studies : Predicts how the compound interacts at the molecular level with biological targets.
Comparative Analysis with Similar Compounds
A comparative analysis highlights other compounds with structural similarities and their respective biological activities:
Compound Name | Structure Features | Biological Activity |
---|---|---|
1-(3-Pyridyl)ethanamine | Pyridine ring without bromine | Neurotransmitter modulation |
3-Bromopyridine | Brominated pyridine without ethylamine | Antimicrobial properties |
2-Amino-5-bromopyridine | Amino group at 2-position | Potential anti-cancer activity |
(R)-1-(3-Bromopyridin-2-yl)ethanamine | Enantiomer of the target compound | Different receptor binding profiles |
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into potential therapeutic applications:
- Neuropharmacological Studies : Research indicates that similar compounds can modulate neurotransmitter systems, which may lead to applications in treating neurological disorders.
- Anti-Cancer Research : Investigations into related pyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures were tested against human leukemia and colon adenocarcinoma cells, showing promising results in inhibiting cell proliferation.
- Inflammatory Response Studies : The anti-inflammatory properties of related compounds suggest that this compound could be beneficial in managing conditions characterized by inflammation.
Properties
Molecular Formula |
C7H9BrN2 |
---|---|
Molecular Weight |
201.06 g/mol |
IUPAC Name |
1-(3-bromopyridin-2-yl)ethanamine |
InChI |
InChI=1S/C7H9BrN2/c1-5(9)7-6(8)3-2-4-10-7/h2-5H,9H2,1H3 |
InChI Key |
SVDQMJUOIHNSKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC=N1)Br)N |
Origin of Product |
United States |
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